2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
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Overview
Description
2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of benzo[b]benzo[4,5]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties and are widely used in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
The synthesis of 2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the ketone group. The reduction stage is often the limiting step in the synthesis, and different methods have been studied to optimize this process. Hydrazine hydrate is frequently used as a reducing agent to achieve the best results . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Chemical Reactions Analysis
2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the ketone group in the synthesis process results in the formation of the desired compound .
Scientific Research Applications
2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has numerous scientific research applications, particularly in the field of organic electronics. It is used as an organic semiconductor in the manufacture of various electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaic cells, and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene in organic electronic devices involves its ability to transport charge carriers, such as electrons and holes, through its molecular structure. The compound’s high crystallinity and well-ordered molecular packing facilitate efficient charge transport, which is essential for the performance of electronic devices . The molecular targets and pathways involved in this process are primarily related to the compound’s electronic properties and its interactions with other materials in the device.
Comparison with Similar Compounds
2-Octatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be compared with other similar compounds, such as benzo[b]thieno[2,3-d]thiophene derivatives. These compounds share similar structural features and are also used in organic electronics. this compound is unique due to its specific alkyl substitution, which can influence its solubility, crystallinity, and overall performance in electronic devices .
Properties
Molecular Formula |
C52H84S2 |
---|---|
Molecular Weight |
773.4 g/mol |
IUPAC Name |
2-octatriacontyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C52H84S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-40-46-43-44-48-50(45-46)54-51-47-41-38-39-42-49(47)53-52(48)51/h38-39,41-45H,2-37,40H2,1H3 |
InChI Key |
OOGLBRHJPTUGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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